molecular formula C8H5BrF3NO2 B151610 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene CAS No. 133605-28-4

2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene

Cat. No. B151610
M. Wt: 284.03 g/mol
InChI Key: WJRRHFDQKYISTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds involves various processes. For instance, trifluorotoluene is synthesized via nitration followed by reduction . Another compound, 1-trifluoromethoxy-4-(trifluoromethyl)benzene, is synthesized through lithiation .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and depend on various factors. For instance, nucleophilic reactions of benzene derivatives involve initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2,4-Bis(trifluoromethyl)benzyl bromide”, include being a flammable liquid and vapor, and causing severe skin burns and eye damage . Another similar compound, “4-(Trifluoromethyl)benzyl bromide”, has a boiling point of 72 °C at 7.5 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • Direct Amination and Synthesis of SF5-containing Benzimidazoles, Quinoxalines, and Benzotriazoles : 1-Nitro-4-(pentafluorosulfanyl)benzene, a compound closely related to 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene, was used for direct amination, leading to the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles (Pastýříková et al., 2012).

Crystal Structure Analysis

  • X-Ray Structure Determinations : Research involving bromo- and bromomethyl-substituted benzenes, including 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene, focused on analyzing their structures through X-ray crystallography. This study highlighted various intermolecular interactions, such as Br···Br and C–Br···π, which are crucial in understanding the structural properties of these compounds (Jones et al., 2012).

  • Crystal Structure Determination from Powder Data : Another approach to analyzing the crystal structure of related compounds, like 1-bromomethyl-4-nitrobenzene, was through X-ray powder diffraction. This methodology allowed for the understanding of the molecular arrangement and the crystalline properties of such compounds (Goubitz et al., 1999).

Chemical Synthesis and Characterization

  • Synthesis of Novel Fluorine-containing Polyetherimide : The synthesis of 1,4-bis(2-trifluoromethyl-4-nitrophenoxy)benzene, related to the target compound, was pivotal in creating novel fluorine-containing polyetherimides. This highlights the potential of such compounds in the development of new materials (Yu Xin-hai, 2010).

  • Versatile Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound similar to the target, has been used as a starting material for various organometallic syntheses, demonstrating the versatility of bromomethyl-substituted benzenes in chemical synthesis (Porwisiak & Schlosser, 1996).

Spectroscopy and Molecular Analysis

  • Spectroscopic Investigation and Analysis : Studies involving 4-nitro-3-(trifluoromethyl)aniline, a structurally similar compound, utilized spectroscopic methods like FT-IR and FT-Raman to analyze molecular and electronic properties. This kind of analysis is crucial for understanding the behavior and interactions of these compounds (Saravanan et al., 2014).

Molecular Interaction and Anion Transport

  • Anion Transport Study : Modifications of benzimidazolyl derivatives with electron-withdrawing substituents, like trifluoromethyl and nitro groups, have shown significant increases in anionophoric activity. This suggests potential applications in molecular transport and interactions (Peng et al., 2016).

Safety And Hazards

These types of compounds can be hazardous. For instance, “2,4-Bis(trifluoromethyl)benzyl bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-(bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3NO2/c9-4-5-3-6(8(10,11)12)1-2-7(5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRRHFDQKYISTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CBr)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599752
Record name 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene

CAS RN

133605-28-4
Record name 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133605-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Reactant of Route 3
2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
2-(Bromomethyl)-1-nitro-4-(trifluoromethyl)benzene

Citations

For This Compound
1
Citations
LA McAllister, BM Bechle, AB Dounay… - The Journal of …, 2011 - ACS Publications
We describe a generalized approach to stereocontrolled synthesis of substituted cyclic hydroxamic acids (3-amino-1-hydroxy-3,4-dihydroquinolinones) by selective reduction of …
Number of citations: 25 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.